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molecular formula C14H17ClN2O B039061 3-Chloro-N-(3-quinuclidinyl)benzamide CAS No. 120570-07-2

3-Chloro-N-(3-quinuclidinyl)benzamide

Cat. No. B039061
M. Wt: 264.75 g/mol
InChI Key: NFCKUDVYRHEVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05342845

Procedure details

In 400 ml of acetonitrile was suspended 25 g of m-chlorobenzoic acid and while the suspension was stirred with ice-cooling, 39.5 g of N,N'-dicyclohexylcarbodiimide and 27.0 g of 1-hydroxybenzotriazole monohydrate were added. The mixture was stirred for 2 hours. Then, 20.2 g of 3-aminoquinuclidine was added and the mixture was further stirred with ice-cooling for 2 hours and, then, at room temperature for 20 hours. The reaction mixture was filtered to remove insolubles and the solvent was evaporated off. The residue was dissolved by addition of diluted hydrochloric acid and washed twice with ethyl acetate. The aqueous layer was neutralized with aqueous solution of sodium hydroxide and extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate and the chloroform was evaporated off to give 42.1 g of the desired compound as white crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.C1(N=C=NC2CCCCC2)CCCCC1.O.ON1C2C=CC=CC=2N=N1.[NH2:37][CH:38]1[CH:43]2[CH2:44][CH2:45][N:40]([CH2:41][CH2:42]2)[CH2:39]1>C(#N)C>[N:40]12[CH2:45][CH2:44][CH:43]([CH2:42][CH2:41]1)[CH:38]([NH:37][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=1)[CH2:39]2 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
27 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
NC1CN2CCC1CC2
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
while the suspension was stirred with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved by addition of diluted hydrochloric acid
WASH
Type
WASH
Details
washed twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform was evaporated off

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N12CC(C(CC1)CC2)NC(C2=CC(=CC=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.1 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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